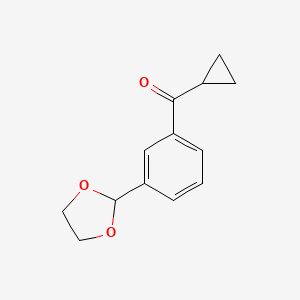

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone

描述

属性

IUPAC Name |

cyclopropyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-4-5-9)10-2-1-3-11(8-10)13-15-6-7-16-13/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOZIZUKMHNYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645090 | |

| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-72-3 | |

| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopropyl ketone with 3-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

化学反应分析

Types of Reactions

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of biological pathways and mechanisms.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes at the molecular level .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl Ketone ()

This analog differs only in the substitution position of the dioxolane group (para instead of meta).

Cyclopropyl(3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanone ()

Here, the dioxolane is replaced with a tetrafluoroethoxy group, an electron-withdrawing substituent. This enhances the electrophilicity of the ketone, likely increasing reactivity in nucleophilic additions or reductions. For example, such electron-deficient aryl ketones may exhibit higher yields in SmI2-catalyzed couplings compared to electron-rich analogs like the dioxolane-containing target compound .

Steric and Stability Considerations

Cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl Ketone ()

This compound incorporates a bulky spirocyclic dioxolane-azaspiro system. The increased steric bulk reduces solubility in nonpolar solvents and may hinder reactions requiring planar transition states (e.g., cyclopropane ring-opening). In contrast, the target compound’s simpler dioxolane group balances steric demand with synthetic versatility .

Phenyl Cyclopropyl Ketone ()

The unsubstituted phenyl analog lacks the dioxolane group, making it less polar but more thermally stable. Computational studies show phenyl cyclopropyl ketone has a lower activation barrier (24.6 kcal/mol) in SmI2-catalyzed couplings compared to cyclohexyl analogs (25.4 kcal/mol), highlighting the cyclopropyl group’s role in stabilizing transition states . However, phenyl cyclopropyl ketone failed to react in thiosemicarbazide condensations due to steric or electronic mismatches, whereas the dioxolane group in the target compound may enhance compatibility with nucleophiles .

Reactivity in Catalytic Systems

Ortho-Disubstituted Phenyl Cyclopropyl Ketones ()

Ortho-disubstituted analogs are pivotal in iridium-catalyzed hydrogen borrowing reactions, where steric hindrance directs regioselectivity. The target compound’s meta-dioxolane substitution may reduce steric interference, enabling alternative reaction pathways (e.g., homoconjugate additions) compared to ortho-substituted derivatives .

Cyclooctanone Derivatives ()

Cyclopropyl-containing ketones (e.g., bicyclic ketones 1 and 7) undergo rapid ring-opening in tert-butyl alcohol due to ring strain, whereas cyclooctanone is more stable. The dioxolane group in the target compound may moderate reactivity by stabilizing the cyclopropane ring through electron donation, delaying ring-opening .

生物活性

Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a phenyl ring that is further substituted with a dioxolane moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The ketone functional group can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the dioxolane ring may enhance the compound's binding affinity to specific molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method was employed against various bacterial strains.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

常见问题

Basic: What synthetic strategies are effective for preparing cyclopropyl phenyl ketones in C–C bond-forming reactions?

Cyclopropyl phenyl ketones can be synthesized via iridium-catalyzed hydrogen borrowing catalysis , which enables α-branched ketone formation. Key steps include:

- Using ortho-disubstituted phenyl or cyclopropyl ketones as substrates to stabilize transition states during catalysis.

- Optimizing reaction conditions (e.g., solvent, temperature) to favor retro-Friedel-Crafts acylation or homoconjugate addition for downstream functionalization .

- Validating product purity via NMR and IR spectroscopy to confirm carbonyl reduction (e.g., disappearance of ~1680 cm⁻¹ peaks) .

Advanced: How do nickel-catalyzed [3+2] cycloadditions of cyclopropyl phenyl ketones with alkynes proceed?

This reaction involves:

- Organoaluminum co-catalysts (e.g., AlMe₃) to promote oxidative addition of cyclopropyl ketones to nickel(0) .

- Formation of a six-membered oxa-nickelacycle intermediate, confirmed via X-ray crystallography, which undergoes cycloaddition with alkynes to yield cyclopentenes .

- Ligand-dependent stereoselectivity: Bulky ligands like PCy₃ favor syn-addition, while N-heterocyclic carbenes (e.g., IPr) retain stereochemistry during reductive elimination .

Basic: What kinetic trends govern the reduction of cyclopropyl phenyl ketones with sodium borohydride?

Key findings include:

- At 0°C , cyclopropyl phenyl ketone reacts slower (relative rate: 0.12) than larger cycloalkyl analogs due to angular strain hindering hydride affinity .

- Rate increases with temperature: At 35°C, entropy-driven processes dominate, likely due to strain release or competing pathways (e.g., cyclopropane ring cleavage) .

- Monitoring via IR spectroscopy (disappearance of carbonyl stretches) and product analysis confirms incomplete reactions at low temperatures .

Advanced: What explains the anomalous activation parameters for cyclopropyl phenyl ketone reduction by NaBH₄?

- High enthalpy (ΔH‡) and low entropy (ΔS‡) suggest a multistep mechanism involving pre-equilibrium strain release or transient intermediates .

- Cyclopropane ring cleavage by electrophilic boron intermediates may compete with ketone reduction, as inferred from incomplete stoichiometric consumption of NaBH₄ .

Basic: How can hydrosilylation of cyclopropyl phenyl ketones be monitored experimentally?

- In situ ¹H NMR spectroscopy tracks the disappearance of ketone protons (δ ~2.5–3.5 ppm) and emergence of silane-derived peaks (δ ~0.5–1.5 ppm) .

- Reaction progress correlates with integration of diagnostic signals (e.g., cyclopropyl CH₂ groups) and comparison to authentic standards .

Advanced: Why do decarboxylative rearrangements of α-(carbonyl)cyclopropane carboxylic acids yield low cyclopropyl phenyl ketone?

- Competing 4,5-dihydrofuran formation dominates under acidic conditions, bypassing ketone generation via ring expansion .

- Thermal stability studies confirm cyclopropyl phenyl ketone is not an intermediate but a minor byproduct (8% yield) due to rapid acid-catalyzed rearrangement .

Advanced: How do ligand choices influence nickel-mediated reactions of cyclopropyl phenyl ketones?

- PCy₃ ligands stabilize μ-η²:η¹-enonenickel complexes, enabling dimerization or crossed reactions with enones .

- IPr ligands favor monomeric η¹-nickelenolates, which undergo stereoretentive cycloadditions with enones or alkynes .

Basic: How can computational methods predict C–C bond strengths in cyclopropyl phenyl ketones?

- Semiempirical MO theory (AM1) calculates heats of formation (ΔHf°) for hydrogenation reactions, correlating with bond dissociation energies (BDEs) .

- Trends in calculated BDEs align with experimental data, showing cyclopropyl ketones exhibit higher strain-induced reactivity than non-cyclic analogs .

Advanced: What drives the dimerization of cyclopropyl ketones in catalytic systems?

- Nickel(0) intermediates facilitate homo-dimerization via oxidative addition, forming strained cyclopentane derivatives .

- Crossed reactions with enones proceed through η³-oxa-allylnickel intermediates, enabling stereoselective cyclopentane synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。